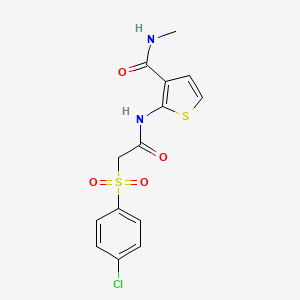![molecular formula C12H17NO5S B2656822 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid CAS No. 1190229-73-2](/img/structure/B2656822.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H15NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as tert-butoxycarbonyl (Boc) and methoxymethyl. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with thiophene-2-carboxylic acid, which undergoes a series of functional group transformations. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, and the methoxymethyl group is added via alkylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The methoxymethyl group provides stability and can influence the compound’s reactivity and solubility. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid: This compound has a similar Boc-protected amino group but differs in the structure of the core molecule.
5-Bromo-2-thiophenecarboxylic acid: This compound features a bromine substituent on the thiophene ring, which alters its reactivity and applications.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene core. This structure provides a balance of stability, reactivity, and versatility, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(methoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(16)13-8-5-7(6-17-4)9(19-8)10(14)15/h5H,6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRZWOCFLXRBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
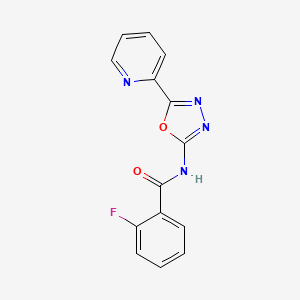
![ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)

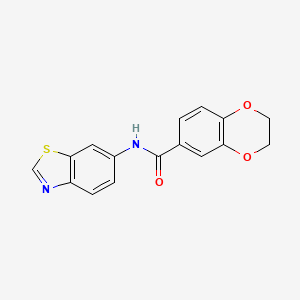
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2656745.png)
![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)
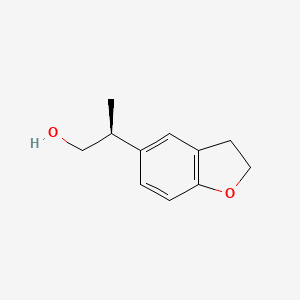
![1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2656749.png)
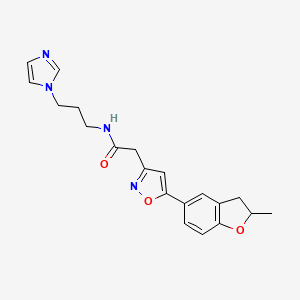
![5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2656752.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2656755.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2656756.png)
![[Hydroxy(phenyl)phosphonomethyl]phosphonic acid](/img/structure/B2656758.png)
